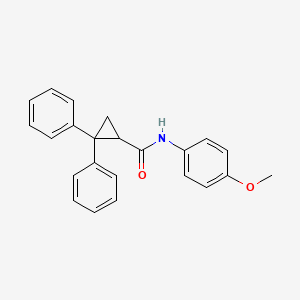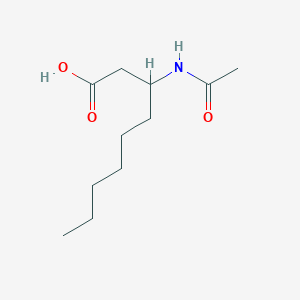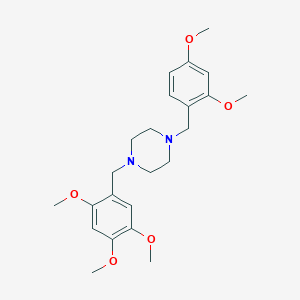![molecular formula C18H21NOS B5231822 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)
1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine, also known as MTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCP is a piperidine derivative that has a thienyl carbonyl group attached to it.
Scientific Research Applications
1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been found to exhibit significant anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In neuropharmacology, 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been found to act as a potent dopamine transporter inhibitor and has been studied for its potential use in the treatment of Parkinson's disease. In material science, 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been studied for its potential use as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine is not fully understood, but it is believed to act by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have various effects on the body, including anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been found to exhibit various biochemical and physiological effects. In animal studies, 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been found to exhibit significant anticonvulsant activity, which is believed to be due to its ability to increase the levels of GABA in the brain. 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has also been found to exhibit neuroprotective effects, which may be due to its ability to inhibit the reuptake of dopamine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine in lab experiments is its ability to exhibit potent biological activity at low concentrations. This makes it an attractive compound for use in various assays. However, one of the limitations of using 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine. One of the directions is the development of novel analogs of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine with improved pharmacological properties. Another direction is the investigation of the potential use of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine in the treatment of other neurological disorders such as schizophrenia and depression. Additionally, the use of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine as a building block for the synthesis of novel materials is an area that warrants further investigation.
Conclusion:
In conclusion, 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine involves the reaction of 5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylic acid with piperidine in the presence of a coupling agent. 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been studied extensively for its potential applications in medicinal chemistry, neuropharmacology, and material science. The mechanism of action of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine is believed to involve the inhibition of dopamine reuptake in the brain. 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine has been found to exhibit various biochemical and physiological effects, including anticonvulsant and neuroprotective effects. One of the advantages of using 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine in lab experiments is its ability to exhibit potent biological activity at low concentrations. However, its limited solubility in water can make it difficult to work with in aqueous solutions. There are several future directions for the study of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine, including the development of novel analogs with improved pharmacological properties and the investigation of its potential use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine involves the reaction of 5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylic acid with piperidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction yields 1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine as a white solid with a melting point of 137-139°C.
properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-6-8-15(9-7-13)17-14(2)21-12-16(17)18(20)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBXVOYEVKDGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methyl-4-(4-methylphenyl)thiophen-3-yl](piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5231791.png)

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)

